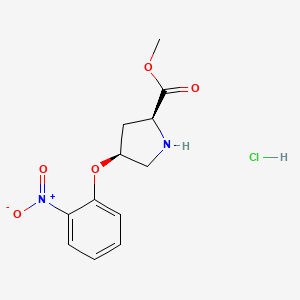
Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O5 and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₃ClN₂O₅
- Molecular Weight : 315.38 g/mol
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been noted for its role as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic GMP (cGMP) in cells, promoting vasodilation and cardioprotection . Additionally, it has been studied for its effects on neurotransmitter release, potentially influencing mood and cognitive functions.
Pharmacological Effects
- Cardiovascular Effects :
-
Neuropharmacological Effects :
- Cognitive Enhancement : The modulation of neurotransmitter systems may improve cognitive functions and mood regulation.
- Anxiolytic Properties : Some studies have indicated potential anxiolytic effects, possibly through serotonergic pathways.
- Anti-Cancer Potential :
Data Table: Summary of Biological Activities
Case Studies
-
Cardiovascular Study :
A clinical trial involving patients with heart failure demonstrated that treatment with a PDE5 inhibitor led to significant improvements in cardiac output and exercise capacity. The study highlighted the importance of cGMP in mediating these effects. -
Neuropharmacology Research :
A study on animal models showed that administration of this compound resulted in improved memory retention in tasks requiring spatial navigation. This suggests potential applications in treating cognitive decline. -
Oncology Trials :
In vitro studies revealed that combining this compound with doxorubicin increased apoptosis in cancer cell lines compared to doxorubicin alone. This synergistic effect indicates a promising avenue for enhancing cancer treatment efficacy.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5.ClH/c1-18-12(15)9-6-8(7-13-9)19-11-5-3-2-4-10(11)14(16)17;/h2-5,8-9,13H,6-7H2,1H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUHVSIRQCADQI-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















